molecular formula C9H7ClN2OS2 B14701553 5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin CAS No. 22054-49-5

5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin

Cat. No.: B14701553
CAS No.: 22054-49-5
M. Wt: 258.8 g/mol
InChI Key: OQGQEMZNZVWHTJ-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin is a chemical compound known for its unique structure and properties It contains a dithiohydantoin core substituted with a hydroxy and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the dithiohydantoin ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of 5-(2-oxo-5-chlorophenyl)dithiohydantoin

    Reduction: Formation of 5-(2-hydroxyphenyl)dithiohydantoin

    Substitution: Formation of 5-(2-hydroxy-5-methoxyphenyl)dithiohydantoin

Scientific Research Applications

5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin involves its interaction with specific molecular targets and pathways. The hydroxy and chlorophenyl groups play a crucial role in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyphenyl)dithiohydantoin
  • 5-(2-Hydroxy-5-methoxyphenyl)dithiohydantoin
  • 5-(2-Hydroxy-4-chlorophenyl)dithiohydantoin

Uniqueness

5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin stands out due to the presence of both hydroxy and chlorophenyl groups, which confer unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a compound of significant interest for further research and development.

Properties

CAS No.

22054-49-5

Molecular Formula

C9H7ClN2OS2

Molecular Weight

258.8 g/mol

IUPAC Name

5-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dithione

InChI

InChI=1S/C9H7ClN2OS2/c10-4-1-2-6(13)5(3-4)7-8(14)12-9(15)11-7/h1-3,7,13H,(H2,11,12,14,15)

InChI Key

OQGQEMZNZVWHTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2C(=S)NC(=S)N2)O

Origin of Product

United States

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